Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a complex compound with potential biological activity. It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been synthesized and evaluated for their biological activities . This suggests that Potassium (5-amino-3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 5-amino-3-bromo-1H-1,2,4-triazole with potassium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-amino-3-bromo-1H-1,2,4-triazole and potassium acetate.
Reaction Conditions: The reaction is usually conducted in a suitable solvent such as ethanol or water, under reflux conditions.
Purification: The product is purified by recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1H-1,2,4-triazole: A precursor to Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate, with similar chemical properties.
Potassium (5-amino-1H-1,2,4-triazol-1-yl)acetate: A related compound lacking the bromine atom, which may have different reactivity and applications.
Potassium (5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetate: A compound with a nitro group instead of a bromine atom, potentially offering different biological activities.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the amino group on the triazole ring
Properties
IUPAC Name |
potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZNTKPHMAVME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrKN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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